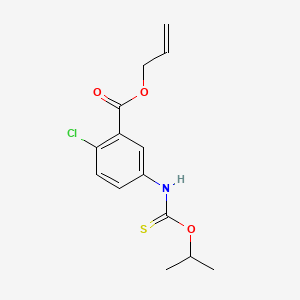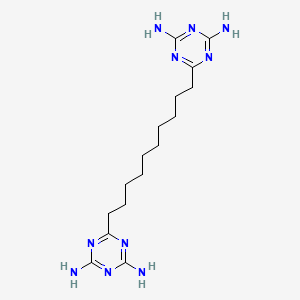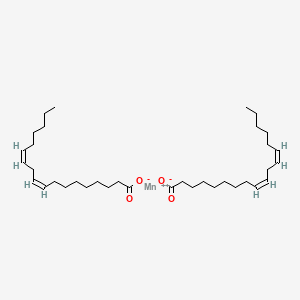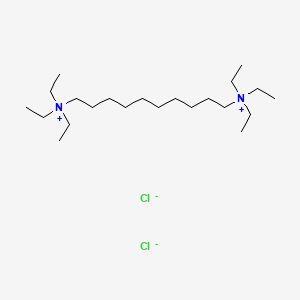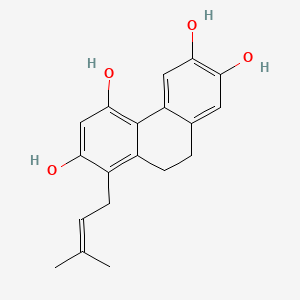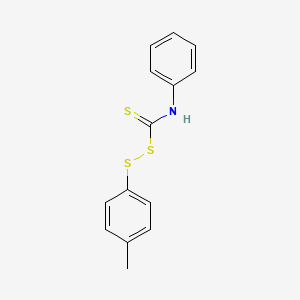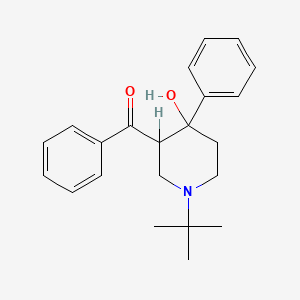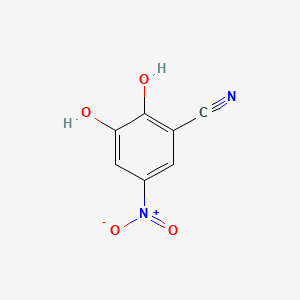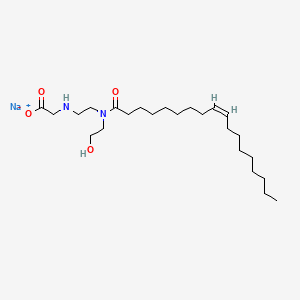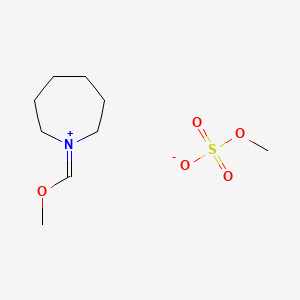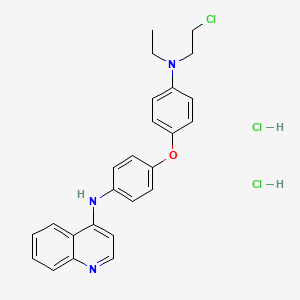
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with various substituents, including a chloroethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Functionalization: The quinoline core is then functionalized with a phenoxy group through a nucleophilic aromatic substitution reaction.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced via an alkylation reaction using 2-chloroethylamine.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline core, converting them to amines.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Biological Research: The compound is used in studies involving cell signaling pathways and enzyme inhibition.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride involves its interaction with DNA and enzymes:
DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Enzyme Inhibition: The compound can inhibit enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide
- N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]benzamide
Uniqueness
N-(4-(4-((2-Chloroethyl)ethylamino)phenoxy)phenyl)-4-quinolinamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core and chloroethyl group make it particularly effective in DNA interaction and enzyme inhibition, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
133041-60-8 |
|---|---|
Formule moléculaire |
C25H26Cl3N3O |
Poids moléculaire |
490.8 g/mol |
Nom IUPAC |
N-[4-[4-[2-chloroethyl(ethyl)amino]phenoxy]phenyl]quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C25H24ClN3O.2ClH/c1-2-29(18-16-26)20-9-13-22(14-10-20)30-21-11-7-19(8-12-21)28-25-15-17-27-24-6-4-3-5-23(24)25;;/h3-15,17H,2,16,18H2,1H3,(H,27,28);2*1H |
Clé InChI |
ZCMVCWDESAORSZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCl)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=NC4=CC=CC=C43.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
